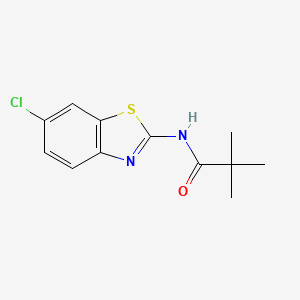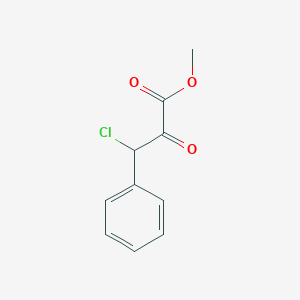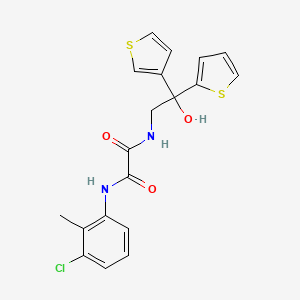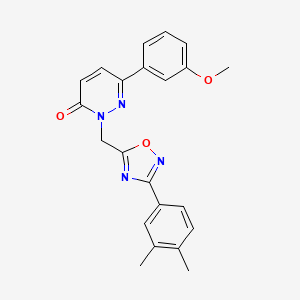
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .科学的研究の応用
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several potential applications in scientific research due to its structural features, which include a 1,2,4-triazole ring, a pyridazine moiety, and a benzofuran unit. Here is a comprehensive analysis of its unique applications:
Anticancer Activity
Compounds with a 1,2,4-triazole ring have been studied for their potential as anticancer agents. The ability to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties . This compound could be designed to target specific cancer cell lines, offering a new avenue for cancer treatment.
Antimicrobial Properties
Derivatives of 1,2,4-triazole have shown promising results as antimicrobial agents. The compound could be evaluated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics .
Antioxidant Effects
The antioxidant properties of triazole derivatives make them candidates for combating oxidative stress-related diseases. This compound could be assessed for its ability to scavenge free radicals, which is beneficial in preventing or treating conditions caused by oxidative damage .
Enzyme Inhibition
Triazole derivatives have been used to inhibit enzymes that are crucial for the survival of cancer cells. For instance, letrozole and anastrozole, containing a 1,2,4-triazole ring, are FDA-approved for treating breast cancer . The compound could be explored for its enzyme inhibition properties in various diseases.
Antiviral Applications
The structural complexity of triazole derivatives allows them to interact with viral proteins. This compound could be investigated for its potential to inhibit viruses, including novel strains, which could be particularly relevant in the context of emerging infectious diseases .
Drug Resistance Modulation
The issue of drug resistance is a significant challenge in the treatment of various diseases. Triazole derivatives can be designed to overcome resistance mechanisms in pathogens or cancer cells. This compound’s potential to modulate drug resistance could be a vital research area .
Molecular Docking Studies
Molecular docking studies can predict how well a compound will bind to a target protein. This compound’s interaction with aromatase enzymes or other targets could be computationally modeled to understand its binding modes and mechanism of action .
Pharmacokinetic Enhancements
The presence of a triazole ring can improve the pharmacokinetic profile of pharmaceutical compounds. Research into how this compound affects absorption, distribution, metabolism, and excretion could lead to the development of drugs with better efficacy and reduced side effects .
作用機序
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
The triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows for various types of binding to the target enzyme, potentially altering its function . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-11-16(30-19(14)15)20(28)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-21-12-22-27/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXXJYMKLDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2779130.png)


![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)



![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)

![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)
